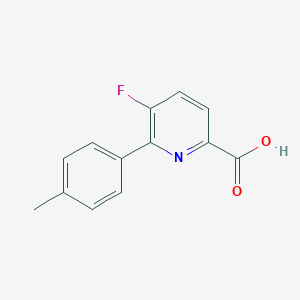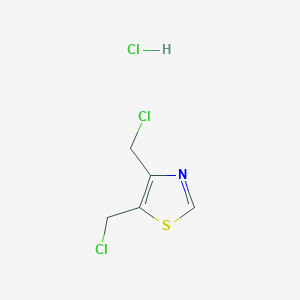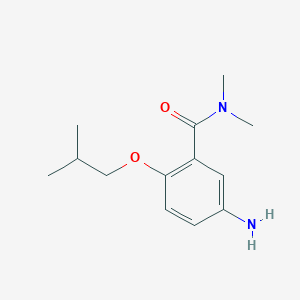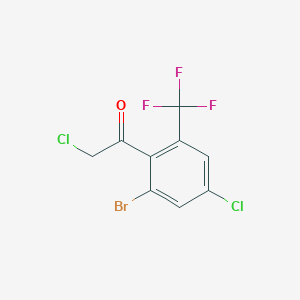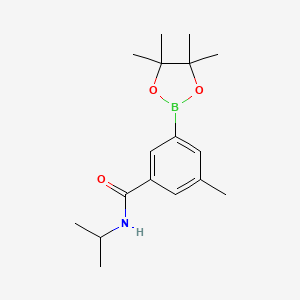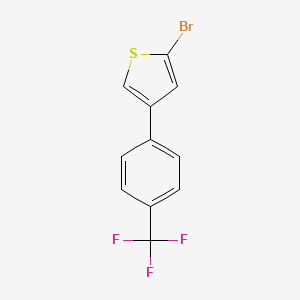![molecular formula C24H29FO6 B15340232 (1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)
(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a derivative of Triamcinolone Acetonide. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often found as an impurity in commercial preparations of Triamcinolone Acetonide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves the dehydrogenation of Triamcinolone Acetonide. The process typically requires specific catalysts and controlled reaction conditions to ensure the selective removal of hydrogen atoms at the 14th and 15th positions .
Industrial Production Methods: Industrial production of 14,15-Dehydro Triamcinolone Acetonide is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 14,15-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学的研究の応用
14,15-Dehydro Triamcinolone Acetonide has a wide range of scientific research applications, including:
作用機序
14,15-Dehydro Triamcinolone Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory and immune response pathways. The compound decreases the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .
類似化合物との比較
Triamcinolone Acetonide: The parent compound, known for its potent anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and duration of effect.
Uniqueness: 14,15-Dehydro Triamcinolone Acetonide is unique due to its specific dehydrogenation at the 14th and 15th positions, which may confer distinct pharmacological properties compared to its parent compound and other similar corticosteroids .
特性
分子式 |
C24H29FO6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23?,24+/m0/s1 |
InChIキー |
ZIASJPXEBODFKN-JUWMJXKLSA-N |
異性体SMILES |
C[C@]12C[C@@H](C3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
正規SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

